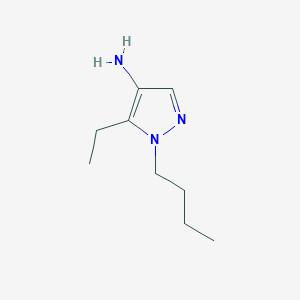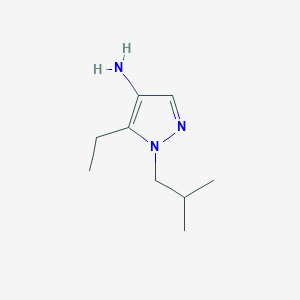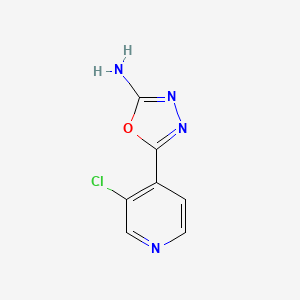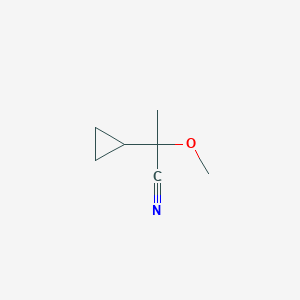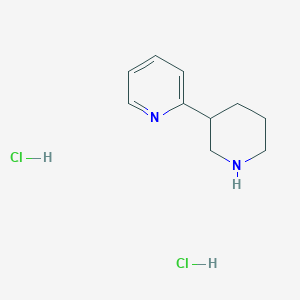
5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine
概要
説明
5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring
科学的研究の応用
Chemistry: In chemistry, 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its derivatives may exhibit pharmacological properties that could be beneficial in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
将来の方向性
生化学分析
Biochemical Properties
5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including acetyl-CoA synthetase 2 (ACSS2), which is involved in the conversion of acetate to acetyl-CoA, a crucial intermediate in metabolic pathways . The interaction between this compound and ACSS2 enhances the enzyme’s activity, thereby influencing metabolic flux and energy production within cells.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in the tricarboxylic acid cycle and oxidative phosphorylation . Additionally, this compound affects cell signaling pathways by interacting with specific receptors and enzymes, leading to altered cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, leading to changes in gene expression and cellular function . For example, the interaction of this compound with ACSS2 enhances the enzyme’s activity, thereby promoting the synthesis of acetyl-CoA and influencing metabolic pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its effectiveness in biochemical reactions. Studies have shown that this compound remains stable under various laboratory conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function have also been noted, with sustained alterations in gene expression and metabolic activities observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance metabolic activities and promote cellular function. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . Threshold effects have also been noted, with specific dosages required to achieve desired biochemical outcomes without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the tricarboxylic acid cycle and oxidative phosphorylation. The compound interacts with enzymes such as ACSS2, influencing the conversion of acetate to acetyl-CoA and subsequently affecting metabolic flux and energy production . Additionally, this compound has been shown to impact the levels of various metabolites, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its localization and accumulation within target cells . The distribution of this compound within tissues is influenced by its interactions with these transporters and binding proteins, ensuring its effective delivery to sites of biochemical activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize within specific cellular compartments, such as the mitochondria and lysosomes . The targeting signals and post-translational modifications of this compound direct it to these compartments, where it exerts its biochemical effects by interacting with enzymes and other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine typically involves the following steps:
Starting Materials: : The synthesis begins with 2-aminophenol and 2-chloroethanol as the primary starting materials.
Condensation Reaction: : These materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the benzoxazole ring.
Purification: : The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process.
化学反応の分析
Types of Reactions: 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents onto the benzoxazole ring.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzoxazoles, each with unique chemical and physical properties.
作用機序
The mechanism by which 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may interfere with cellular pathways involved in tumor growth and proliferation.
類似化合物との比較
Similar Compounds: Some compounds similar to 5-(2-Methoxyethyl)-1,3-benzoxazol-2-amine include:
2-Methoxyethylamine: : A simpler amine derivative with similar functional groups.
1,3-Benzoxazole: : The parent compound without the methoxyethyl group.
2-Aminophenol: : A precursor used in the synthesis of benzoxazoles.
Uniqueness: this compound stands out due to its specific structural features, such as the presence of the methoxyethyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
5-(2-methoxyethyl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-13-5-4-7-2-3-9-8(6-7)12-10(11)14-9/h2-3,6H,4-5H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRMZUMOKVIPDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC2=C(C=C1)OC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


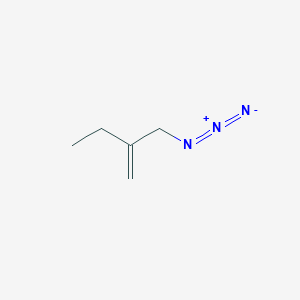
![5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1528536.png)
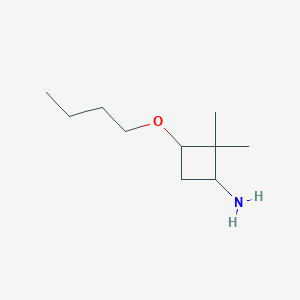
![tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1528541.png)
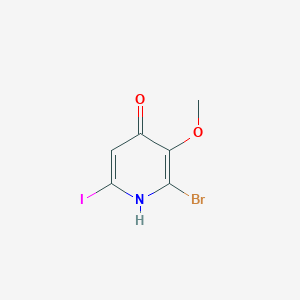
![5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528543.png)
![5-Bromo-2-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1528545.png)

